molecular formula C8H4Cl2F2O3 B1530059 4,5-Dichloro-2-(difluoromethoxy)benzoic acid CAS No. 1806352-66-8

4,5-Dichloro-2-(difluoromethoxy)benzoic acid

Cat. No.: B1530059
CAS No.: 1806352-66-8
M. Wt: 257.01 g/mol
InChI Key: VQLKPZHVYSKIDY-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H4Cl2F2O3 and a molecular weight of 257.01 g/mol. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to the benzene ring, making it a chlorinated and fluorinated derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzoic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 4,5-dichlorobenzoic acid as the starting material.

  • Difluoromethylation: The difluoromethoxy group is introduced through a reaction with difluoromethane in the presence of a suitable catalyst, such as a palladium or copper catalyst.

  • Purification: The final product is purified through recrystallization or other purification techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at the benzene ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives of the benzoic acid group.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with different substituents on the benzene ring.

Scientific Research Applications

4,5-Dichloro-2-(difluoromethoxy)benzoic acid has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,5-Dichloro-2-(difluoromethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4,5-Dichloro-2-(difluoromethoxy)benzoic acid can be compared with other similar compounds, such as:

  • 2,5-Dichloro-4-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.

  • 3,5-Dichloro-4-(difluoromethoxy)aniline: Another chlorinated and fluorinated derivative with an aniline group.

Uniqueness: The presence of both chlorine and fluorine atoms in the benzene ring, along with the difluoromethoxy group, makes this compound unique compared to other similar compounds. This combination of functional groups can lead to distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with various applications in scientific research and industry. Its unique structure and reactivity make it an important intermediate in chemical synthesis and a potential candidate for further research in biology and medicine.

Properties

IUPAC Name

4,5-dichloro-2-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O3/c9-4-1-3(7(13)14)6(2-5(4)10)15-8(11)12/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLKPZHVYSKIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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